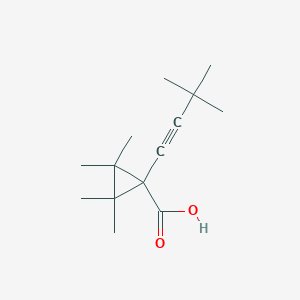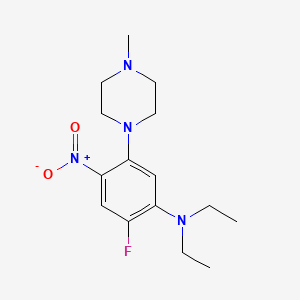
1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid
Vue d'ensemble
Description
1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid, also known as TTP488, is a small molecule drug that has been studied extensively for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's disease. TTP488 has been shown to have a mechanism of action that involves modulating the immune response in the brain, which may help to reduce inflammation and improve cognitive function.
Mécanisme D'action
1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid has been shown to modulate the immune response in the brain by inhibiting the binding of the receptor RAGE (receptor for advanced glycation end products) to its ligands. This may help to reduce inflammation and improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid has been shown to reduce the levels of pro-inflammatory cytokines in the brain, such as TNF-alpha and IL-6. It has also been shown to reduce the levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. 1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid may also have neuroprotective effects by reducing oxidative stress and promoting the growth of new neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid has several advantages for use in lab experiments, including its small size and ease of synthesis. However, its mechanism of action is not fully understood, and its efficacy in treating Alzheimer's disease has been mixed in clinical trials.
Orientations Futures
There are several potential future directions for research on 1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid, including:
1. Further preclinical studies to better understand its mechanism of action and potential therapeutic effects.
2. Clinical trials to determine its efficacy in treating other neurodegenerative diseases, such as Parkinson's disease.
3. Development of new analogs of 1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid with improved efficacy and safety profiles.
4. Combination therapy with other drugs to improve its therapeutic effects.
5. Studies to determine the optimal dosing and administration schedule for 1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid.
Applications De Recherche Scientifique
1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid has been studied extensively in preclinical and clinical trials for its potential therapeutic effects in treating Alzheimer's disease. In animal models, 1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid has been shown to improve cognitive function and reduce inflammation in the brain. In clinical trials, 1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid has been shown to be safe and well-tolerated, although its efficacy in treating Alzheimer's disease has been mixed.
Propriétés
IUPAC Name |
1-(3,3-dimethylbut-1-ynyl)-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-11(2,3)8-9-14(10(15)16)12(4,5)13(14,6)7/h1-7H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKPHWXMUQOTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C#CC(C)(C)C)C(=O)O)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethyl-but-1-ynyl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline](/img/structure/B3934418.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B3934429.png)
![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B3934430.png)

![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B3934442.png)
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3934447.png)
![4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B3934453.png)

![4-butoxy-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934468.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934470.png)
![1-(2,3-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3934478.png)
![2-methoxy-5-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenol](/img/structure/B3934479.png)
![N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3934481.png)
